tert-butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate
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Overview
Description
cis-1-Boc-4-methylamino-3-methoxypiperidine is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a methoxy group
Preparation Methods
The synthesis of cis-1-Boc-4-methylamino-3-methoxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Substitution: The protected piperidine undergoes substitution reactions to introduce the methylamino and methoxy groups at the desired positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
cis-1-Boc-4-methylamino-3-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
cis-1-Boc-4-methylamino-3-methoxypiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural features.
Mechanism of Action
The mechanism of action of cis-1-Boc-4-methylamino-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The Boc group provides stability and protection during chemical reactions, while the methylamino and methoxy groups contribute to its reactivity and binding properties .
Comparison with Similar Compounds
cis-1-Boc-4-methylamino-3-methoxypiperidine can be compared with other piperidine derivatives, such as:
cis-1-Boc-4-amino-3-methoxypiperidine: Similar structure but with an amino group instead of a methylamino group.
trans-1-Boc-4-methylamino-3-methoxypiperidine: Different stereochemistry, which can lead to different chemical and biological properties.
cis-1-Boc-4-methylamino-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
HOLKRUPPRSGRHS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC |
Origin of Product |
United States |
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